2-Oxopropyl 2-(4-nitrophenyl)acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Oxopropyl 2-(4-nitrophenyl)acetate involves the esterification of 4-nitrophenol with acetic acid using an immobilized lipase as a catalyst. This reaction typically takes place in an organic solvent such as n-heptane at a temperature of 65°C . The immobilized enzyme can achieve approximately 90% conversion of the reactants into the desired ester within 3 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reaction conditions but optimized for higher yields and efficiency. The use of immobilized enzymes is preferred due to their reusability and stability under reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Oxopropyl 2-(4-nitrophenyl)acetate can undergo various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into their corresponding acids and alcohols.
Reduction: Reduction of the nitro group to an amine group.
Common Reagents and Conditions
Esterification: Typically involves acids (e.g., acetic acid) and alcohols (e.g., 4-nitrophenol) with catalysts such as immobilized lipase.
Hydrolysis: Requires water or aqueous solutions under acidic or basic conditions.
Reduction: Utilizes reducing agents like hydrogen gas or metal hydrides.
Major Products Formed
Esterification: Produces esters like this compound.
Hydrolysis: Yields 4-nitrophenol and acetic acid.
Reduction: Converts the nitro group to an amine group, forming compounds like 2-Oxopropyl 2-(4-aminophenyl)acetate.
Scientific Research Applications
2-Oxopropyl 2-(4-nitrophenyl)acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxopropyl 2-(4-nitrophenyl)acetate involves its interaction with specific enzymes and molecular targets. For example, in enzyme-catalyzed reactions, the compound acts as a substrate that undergoes esterification or hydrolysis . The nitro group can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: A closely related ester with similar chemical properties and applications.
2-Oxopropyl acetate: Lacks the nitro group but shares the ester functional group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
2-oxopropyl 2-(4-nitrophenyl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-8(13)7-17-11(14)6-9-2-4-10(5-3-9)12(15)16/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHIFSIYBZUQMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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